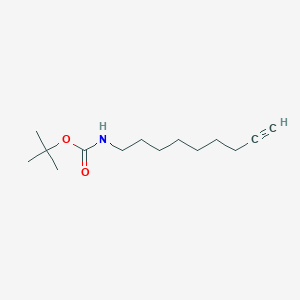

N-Boc-non-8-yn-1-amine

Description

Contextual Significance of Bifunctional Alkynes and Protected Amines in Modern Synthetic Chemistry

In modern synthetic chemistry, molecules that possess two or more distinct, reactive functional groups—known as bifunctional or polyfunctional compounds—are of immense strategic importance. nih.govnih.gov The utility of such compounds lies in their ability to participate in sequential, and often orthogonal, chemical transformations. This allows for the construction of complex molecular architectures from simple starting materials in a controlled and efficient manner. nih.gov

Terminal alkynes are a particularly versatile functional group. They are key participants in a wide array of carbon-carbon bond-forming reactions, including the well-established Sonogashira coupling, as well as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". tcichemicals.commdpi.comorganic-chemistry.orgresearchgate.net These reactions are prized for their reliability, high yields, and tolerance of other functional groups. tcichemicals.com

Concurrently, protected amines are fundamental to multi-step synthesis, especially in the construction of pharmaceuticals and natural products. nih.gov Amines are nucleophilic and basic, and these properties can interfere with reactions targeting other parts of a molecule. nih.gov Protecting groups, such as the tert-butoxycarbonyl (Boc) group, temporarily mask the amine's reactivity. nih.govsigmaaldrich.com The Boc group is widely used because it is stable under a variety of reaction conditions (e.g., basic, nucleophilic, and reductive conditions) yet can be readily removed under acidic conditions, often with high selectivity. sigmaaldrich.com

The combination of a terminal alkyne and a Boc-protected amine in a single molecule, as seen in N-Boc-non-8-yn-1-amine, creates a powerful synthetic building block. It offers two orthogonal points for chemical modification: the alkyne for chain extension and cyclization, and the masked amine for later introduction of nitrogen-based functionality.

Strategic Role as a Versatile Synthetic Intermediate in Retrosynthetic Planning

Retrosynthetic analysis is a technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. youtube.com In this context, this compound serves as a valuable synthon—a conceptual fragment representing a nucleophilic nine-carbon chain with a protected amino group at one end.

The strategic utility of this intermediate is demonstrated in the synthesis of functionalized 2H-chromene derivatives, which have been investigated as P2Y6 receptor antagonists. nih.gov For instance, consider the retrosynthesis of tert-butyl (9-(3-nitro-2-(trifluoromethyl)-2H-chromen-6-yl)non-8-yn-1-yl)carbamate (a compound referred to as 30 in the cited literature).

Retrosynthetic Analysis of Compound 30

This approach highlights the strategic value of this compound. Instead of constructing the C9 amino-alkyne chain step-by-step, a process that would require multiple protection and functionalization steps, the entire fragment is introduced in a single, high-yielding transformation. This increases the efficiency and convergence of the synthetic route.

Overview of Key Chemical Reactivity Pathways and Functional Group Interconversions

The chemical reactivity of this compound is dominated by its two functional groups: the terminal alkyne and the N-Boc carbamate (B1207046). These groups can be manipulated selectively to achieve desired molecular transformations.

Reactions of the Terminal Alkyne:

Sonogashira Coupling: The terminal alkyne readily participates in palladium- and copper-catalyzed Sonogashira coupling reactions with aryl or vinyl halides. This reaction forms a new carbon-carbon bond, attaching the non-8-yn-1-amine moiety to various scaffolds. In the synthesis of the 2H-chromene antagonist 30 , this compound was coupled with a 6-iodo-3-nitro-2-(trifluoromethyl)-2H-chromene intermediate. The reaction proceeded in high yield (83%), demonstrating the robustness of this transformation. nih.gov

Azide-Alkyne Cycloaddition (Click Chemistry): The terminal alkyne is a suitable partner for the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition with azides. nih.govbldpharm.com This reaction, often called "click chemistry," forms a stable 1,2,3-triazole ring, which is a common linker in medicinal chemistry and materials science. nih.govtcichemicals.com This pathway allows for the covalent linking of this compound to molecules bearing an azide (B81097) group.

Functional Group Interconversion of the N-Boc-Amine:

Deprotection (Carbamate to Amine): The Boc group is designed for facile removal under acidic conditions. sigmaaldrich.com Treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), efficiently cleaves the carbamate to reveal the primary amine. nih.govsigmaaldrich.com This functional group interconversion is a critical step that unmasks the nucleophilic amine, enabling it to participate in subsequent reactions such as acylation, alkylation, or sulfonylation. In the synthesis of related chromene antagonists, this deprotection was shown to proceed cleanly to yield the corresponding primary amino derivatives. nih.gov

The combination of these reactivity pathways makes this compound a highly adaptable intermediate for building complex molecular structures.

| Reaction Type | Functional Group | Key Reagents | Product Type |

| Sonogashira Coupling | Terminal Alkyne | Aryl/Vinyl Halide, Pd Catalyst, Cu(I) Co-catalyst, Amine Base | Aryl/Vinyl-Substituted Alkyne |

| Azide-Alkyne Cycloaddition | Terminal Alkyne | Organic Azide, Cu(I) Catalyst | 1,2,3-Triazole |

| Acid-Catalyzed Deprotection | N-Boc Carbamate | Trifluoroacetic Acid (TFA) | Primary Amine |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-non-8-ynylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO2/c1-5-6-7-8-9-10-11-12-15-13(16)17-14(2,3)4/h1H,6-12H2,2-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWESCFLXEXRJNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Boc Non 8 Yn 1 Amine

Retrosynthetic Disconnections for the Alkynyl-Amine Scaffold

Retrosynthetic analysis of N-Boc-non-8-yn-1-amine reveals several possible disconnections. The most logical approaches involve breaking the carbon-carbon or carbon-nitrogen bonds to simplify the target molecule into more readily available precursors.

One common strategy involves disconnecting the molecule at the C7-C8 bond, which separates the seven-carbon amino-alkyl chain from the two-carbon acetylenic unit. This approach suggests a synthesis starting from a seven-carbon synthon containing a protected amine and a leaving group, which can then be coupled with an acetylene (B1199291) equivalent.

Alternatively, a disconnection at the C1-N bond would lead to a non-1-yn-8-yl precursor and a Boc-protected amine source. However, this is generally a less favored approach due to the challenges associated with the selective functionalization of the long alkyl chain.

A third and often more practical disconnection is at the C-N bond of the protected amine. This leads to 8-nonyn-1-amine as a key intermediate, which can then be protected with the Boc group. This simplifies the synthesis to the preparation of the bifunctional 8-nonyn-1-amine.

Approaches for Introducing the Terminal Alkyne Functionality

The introduction of the terminal alkyne is a critical step in the synthesis of this compound. Several reliable methods are available for this transformation, primarily falling into two categories: alkylation strategies and fragment coupling.

Alkylation strategies involve the extension of a carbon chain by adding an acetylenic unit. A prevalent method is the alkylation of a terminal alkyne. wikipedia.orgchemistrysteps.com This process typically begins with the deprotonation of a smaller terminal alkyne, such as acetylene, using a strong base like sodium amide (NaNH2) to form a highly nucleophilic acetylide ion. chemistrysteps.comyoutube.com This acetylide then acts as a nucleophile in an SN2 reaction with a suitable alkyl halide.

For the synthesis of this compound, this would involve reacting an acetylide with a seven-carbon chain bearing a protected amine and a leaving group (e.g., a bromide or iodide) at the terminus. The choice of a primary alkyl halide is crucial to favor the SN2 reaction and avoid competing elimination reactions that can occur with secondary or tertiary halides. chemistrysteps.com

Table 1: Key Reagents in Alkyne Alkylation

| Reagent | Function |

| Sodium amide (NaNH₂) | Strong base for deprotonation of terminal alkyne |

| Acetylide ion | Nucleophile for C-C bond formation |

| Primary alkyl halide | Electrophile containing the carbon chain to be added |

This chain elongation method is a powerful tool in organic synthesis for creating new carbon-carbon bonds. youtube.com

Fragment coupling methodologies involve joining two smaller molecules to construct the desired carbon skeleton. The Sonogashira coupling is a prominent example, which involves the coupling of a terminal alkyne with a vinyl or aryl halide, catalyzed by palladium and copper complexes. While highly effective for sp2-sp carbon bond formation, it is less commonly used for generating long alkyl chains with a terminal alkyne unless a suitable vinyl halide precursor is available.

Other methods for generating terminal alkynes include the Corey-Fuchs reaction and the Seyferth-Gilbert homologation, which convert aldehydes into terminal alkynes. organic-chemistry.org For instance, an aldehyde precursor containing the protected amine could be transformed into the desired terminal alkyne.

Implementation of the N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under mild acidic conditions. total-synthesis.comwikipedia.org

The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. wikipedia.org The reaction is generally chemoselective for the amino group, even in the presence of other nucleophilic functional groups like alcohols, provided the reaction conditions are carefully controlled.

For the synthesis of this compound, the protection step can be performed on a precursor such as 8-nonyn-1-amine. This approach ensures that the sensitive terminal alkyne is not subjected to potentially incompatible reagents during the protection step. A variety of bases can be used, including triethylamine (B128534) or sodium hydroxide, and the reaction can often be carried out in aqueous or organic solvents. wikipedia.orgnih.gov The use of catalyst-free, water-mediated conditions has also been reported as an environmentally friendly and efficient method for N-Boc protection. nih.gov

Table 2: Common Conditions for N-Boc Protection

| Reagent | Base | Solvent |

| (Boc)₂O | Triethylamine | Dichloromethane (B109758) |

| (Boc)₂O | Sodium hydroxide | Water/THF |

| (Boc)₂O | DMAP | Acetonitrile (B52724) |

| (Boc)₂O | None (catalyst-free) | Water |

The choice of conditions depends on the specific substrate and the presence of other functional groups. organic-chemistry.org

The Boc group exhibits excellent stability towards a wide range of reagents, including many nucleophiles and bases, making it compatible with various synthetic transformations. total-synthesis.com It is also stable to catalytic hydrogenation conditions that might be used to reduce other functional groups.

However, the Boc group is labile to acidic conditions. wikipedia.org Therefore, any synthetic steps involving strong acids must be avoided after the Boc group has been introduced. The deprotection is typically achieved with acids like trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in methanol (B129727). wikipedia.org This orthogonality to other common protecting groups, such as the base-labile Fmoc group and the hydrogenolysis-cleavable Cbz group, makes the Boc group a valuable tool in multistep synthesis. total-synthesis.com

During the synthesis of this compound, the stability of the Boc group allows for subsequent manipulations of the alkyne functionality, such as its participation in click chemistry reactions, without affecting the protected amine.

Convergent and Linear Synthesis Pathways

Linear Synthesis:

A linear synthesis involves the sequential modification of a single starting material. The most direct linear pathway to this compound begins with the commercially available non-8-yn-1-amine. This approach is highly efficient as it involves a single chemical transformation: the protection of the primary amine with a tert-butoxycarbonyl (Boc) group.

The reaction typically involves treating non-8-yn-1-amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base. The base serves to deprotonate the amine, increasing its nucleophilicity towards the Boc anhydride (B1165640). Common bases for this transformation include triethylamine (TEA), diisopropylethylamine (DIPEA), and sodium bicarbonate. The reaction is generally carried out in a variety of solvents, such as dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or a biphasic system of chloroform (B151607) and water. orgsyn.org This straightforward, one-step process is often the preferred method due to its simplicity and high potential yield.

An alternative, though more circuitous, linear route would commence from a precursor such as 8-bromonon-1-yne. This pathway would necessitate a two-step sequence: first, the conversion of the alkyl bromide to the primary amine, for example, through a Gabriel synthesis or by reaction with sodium azide (B81097) followed by reduction. The resulting non-8-yn-1-amine would then be subjected to the Boc protection as described above.

Convergent Synthesis:

A convergent synthesis strategy involves the independent synthesis of two or more fragments that are later combined to form the target molecule. For a relatively simple molecule like this compound, a convergent approach is less common but theoretically plausible.

One hypothetical convergent route could involve the coupling of a protected aminoalkyl fragment with an alkynyl fragment. For instance, an N-Boc protected aminoalkyl halide, such as tert-butyl (6-bromohexyl)carbamate, could be coupled with a protected acetylene, like ethynyltrimethylsilane, via a suitable cross-coupling reaction. Subsequent deprotection of the silyl (B83357) group would yield the desired product. However, given the ready availability of the linear precursor, such a convergent strategy would likely be more complex and less efficient.

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of the Boc protection of non-8-yn-1-amine is crucial for achieving high yields and purity. Several factors, including the choice of solvent, base, temperature, and stoichiometry of reagents, can significantly influence the outcome of the reaction.

Influence of Solvent and Base:

The selection of the solvent and base is a critical aspect of optimizing the N-Boc protection. Aprotic solvents like dichloromethane (DCM) and tetrahydrofuran (THF) are commonly employed. orgsyn.org The reaction can also be performed under aqueous conditions, which can be advantageous from an environmental and cost perspective. nih.gov The use of a base is generally required to achieve high conversion rates. Organic bases such as triethylamine (TEA) or 4-dimethylaminopyridine (B28879) (DMAP) are frequently used. fishersci.co.uk Inorganic bases like sodium bicarbonate are also effective, particularly in biphasic systems. wikipedia.org

The following table summarizes the effect of different solvent and base combinations on the yield of N-Boc protection of primary amines, providing a basis for optimizing the synthesis of this compound.

| Entry | Solvent | Base | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Dichloromethane (DCM) | Triethylamine (TEA) | 2 h | 95 | fishersci.co.uk |

| 2 | Tetrahydrofuran (THF) | Sodium Bicarbonate (aq) | 4 h | 92 | wikipedia.org |

| 3 | Water/THF (2:1) | Triethylamine (TEA) | 6 h | 98 | rsc.org |

| 4 | Acetonitrile | 4-Dimethylaminopyridine (DMAP) | 1 h | 97 | wikipedia.org |

| 5 | Solvent-free | Amberlite-IR 120 | 3 min | 99 | fishersci.co.uk |

Effect of Temperature and Stoichiometry:

The Boc protection of primary amines is typically carried out at room temperature. orgsyn.org While gentle heating can sometimes accelerate the reaction, it may also lead to the formation of side products. Therefore, maintaining a controlled temperature is important for selectivity.

The stoichiometry of the reagents also plays a crucial role. A slight excess of the Boc anhydride (typically 1.1 to 1.5 equivalents) is often used to ensure complete conversion of the amine. rsc.org Using a large excess should be avoided as it can complicate the purification process.

Catalyst-Free and Alternative Methods:

Recent research has focused on developing more environmentally friendly and efficient methods for N-Boc protection. Catalyst-free conditions, often in aqueous media, have been shown to be highly effective for the chemoselective N-tert-butoxycarbonylation of amines, affording excellent yields. nih.gov Additionally, the use of solid-supported catalysts, such as Amberlite-IR 120, under solvent-free conditions, has been reported to provide near-quantitative yields in a very short reaction time. fishersci.co.uk These methods offer advantages in terms of simplified work-up and catalyst recyclability.

The following table presents a comparative overview of different methodologies for the N-Boc protection of primary amines, highlighting the potential for high-yield synthesis of this compound.

| Methodology | Reagents and Conditions | Key Advantages | Typical Yield (%) | Reference |

|---|---|---|---|---|

| Standard Biphasic | (Boc)₂O, NaHCO₃, Chloroform/Water, reflux | Simple setup, readily available reagents | 85-95 | wikipedia.org |

| Homogeneous Organic | (Boc)₂O, TEA, DCM, rt | Fast reaction times, good solubility | 90-98 | fishersci.co.uk |

| Aqueous Catalyst-Free | (Boc)₂O, Water/THF, rt | Environmentally friendly, high chemoselectivity | 95-99 | nih.govrsc.org |

| Solid-Supported Catalyst | (Boc)₂O, Amberlite-IR 120, solvent-free, rt | Rapid reaction, easy catalyst removal, high yield | >98 | fishersci.co.uk |

Chemical Transformations and Reactivity Profiles of N Boc Non 8 Yn 1 Amine

Reactivity of the Terminal Alkyne Moiety

The reactivity of N-Boc-non-8-yn-1-amine is dominated by the chemistry of its terminal alkyne group. This functional group is a cornerstone of modern organic synthesis, participating in numerous reliable and high-yielding reactions.

Metal-Catalyzed Coupling Reactions

Metal-catalyzed reactions provide powerful methods for elaborating the structure of this compound, enabling its conjugation to other molecules.

The Sonogashira reaction is a highly effective method for forming a carbon-carbon bond between a terminal alkyne, such as this compound, and an aryl or vinyl halide. jove.com The classic reaction is catalyzed by a palladium complex and co-catalyzed by a copper(I) species in the presence of an amine base. libretexts.org This transformation is fundamental in the synthesis of complex molecules, including pharmaceuticals and natural products. jove.com

Recent advancements have led to the development of copper-free Sonogashira protocols. These systems are advantageous in biological applications where copper toxicity is a concern. nih.gov Copper-free conditions often employ specialized palladium catalysts and may be performed in aqueous media, enhancing their biocompatibility. nih.gov The reaction can proceed efficiently with a variety of aryl iodides, showcasing broad functional group tolerance. nih.gov

Table 1: Representative Conditions for Sonogashira Cross-Coupling of this compound

| Reaction Partner | Catalyst System | Base/Solvent | Expected Product |

| Aryl Iodide (Ar-I) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | N-Boc-9-aryl-non-8-yn-1-amine |

| Aryl Bromide (Ar-Br) | Pd(OAc)₂ / PPh₃ | K₂CO₃ / DMF | N-Boc-9-aryl-non-8-yn-1-amine |

| Vinyl Halide (R-CH=CH-X) | Pd(PPh₃)₄ / CuI | i-Pr₂NH / Toluene | N-Boc-undec-10-en-8-yn-1-amine derivative |

| Copper-Free (Aryl Iodide) | Aminopyrimidine-palladium(II) complex | Aqueous Buffer | N-Boc-9-aryl-non-8-yn-1-amine |

Introduced as the cornerstone of "click chemistry," the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a robust and highly efficient reaction for forming a stable 1,2,3-triazole ring from a terminal alkyne and an azide (B81097). organicchemistrytutor.comjove.com The terminal alkyne of this compound is an ideal substrate for this transformation. The reaction is characterized by its high yield, mild reaction conditions, and exceptional tolerance of a wide array of functional groups, making it a premier choice for bioconjugation. youtube.com

The catalytic cycle involves the formation of a copper(I) acetylide intermediate. The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as CuSO₄, and a reducing agent like sodium ascorbate. chemistrysteps.com Ligands, for instance, tris-(hydroxypropyltriazolylmethyl)amine (THPTA), are often used to stabilize the Cu(I) oxidation state and accelerate the reaction. chemistrysteps.com This reaction proceeds rapidly at room temperature, often reaching completion within one to two hours. chemistrysteps.com

Table 2: General Conditions for CuAAC Reaction with this compound

| Component | Typical Reagent/Conditions | Purpose |

| Alkyne | This compound | Substrate |

| Azide | Organic Azide (R-N₃) | Reaction Partner |

| Copper Source | Copper(II) Sulfate (B86663) (CuSO₄) | Pre-catalyst |

| Reducing Agent | Sodium Ascorbate | Reduces Cu(II) to the active Cu(I) catalyst |

| Ligand (Optional) | THPTA | Stabilizes Cu(I) and accelerates reaction |

| Solvent | t-BuOH / H₂O, DMSO | Reaction Medium |

While this compound readily participates in the copper-catalyzed click reaction, an alternative strategy known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has been developed to circumvent the need for a potentially cytotoxic copper catalyst. organicchemistrytutor.comyoutube.com This copper-free click chemistry is not a direct reaction of this compound itself but represents a complementary approach within the broader field of click chemistry.

SPAAC relies on the high reactivity of a strained cyclooctyne (B158145), which reacts rapidly with an azide in a concerted [3+2] cycloaddition without any metal catalyst. organicchemistrytutor.com The reaction is driven by the release of approximately 18 kcal/mol of ring strain in the cyclooctyne as it transitions to the more stable triazole product. Various strained cyclooctynes have been developed, such as dibenzocyclooctyne (DIBO) and bicyclononyne (BCN), to optimize reaction kinetics for applications in living systems. jove.comyoutube.com Therefore, while this compound is a substrate for CuAAC, molecules functionalized with strained cyclooctynes are used for SPAAC reactions with azides.

Hydrofunctionalization Reactions

Hydrofunctionalization reactions involve the addition of H-X across the triple bond, providing access to valuable carbonyl compounds. The regioselectivity of these additions is a key consideration.

The terminal alkyne of this compound can undergo hydration to yield carbonyl compounds, with the specific product depending on the reaction conditions. Two complementary methods allow for the selective formation of either a ketone or an aldehyde. openstax.org

Markovnikov Hydration: The acid-catalyzed hydration of terminal alkynes, typically using aqueous sulfuric acid (H₂SO₄) with a mercury(II) sulfate (HgSO₄) catalyst, follows Markovnikov's rule. libretexts.orgyoutube.com The reaction proceeds via the formation of an enol intermediate where the hydroxyl group adds to the more substituted carbon of the alkyne. libretexts.org This enol is unstable and rapidly tautomerizes to the more stable keto form. organicchemistrytutor.com For this compound, this process selectively yields a methyl ketone. libretexts.org

Anti-Markovnikov Hydroboration-Oxidation: To achieve the alternative regioselectivity, a two-step hydroboration-oxidation sequence is employed. The first step involves the addition of a borane (B79455) reagent across the triple bond. To prevent double addition to the two available π-bonds, sterically hindered dialkylboranes (R₂BH) such as disiamylborane (Sia₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) are used. libretexts.orglibretexts.orglibretexts.org This addition is stereospecific (syn-addition) and regioselective, placing the boron atom on the terminal, less sterically hindered carbon (anti-Markovnikov). chemistrysteps.comlibretexts.org The subsequent oxidation of the intermediate vinylborane, typically with hydrogen peroxide (H₂O₂) in a basic solution, replaces the boron with a hydroxyl group, forming an enol. jove.com This enol then tautomerizes to the final aldehyde product. masterorganicchemistry.com

Table 3: Regioselective Hydrofunctionalization of this compound

| Reaction Type | Reagents | Regioselectivity | Intermediate | Final Product |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Markovnikov | Enol (OH on C8) | tert-butyl (9-oxodecyl)carbamate (a methyl ketone) |

| Hydroboration-Oxidation | 1. Sia₂BH or 9-BBN2. H₂O₂, NaOH | Anti-Markovnikov | Enol (OH on C9) | tert-butyl (9-oxononyl)carbamate (an aldehyde) |

Stereoselective Hydrogenation of the Alkyne

The terminal alkyne of this compound can be selectively reduced to an alkene, offering a pathway to introduce stereochemistry into the carbon chain. The choice of catalyst is crucial for controlling the outcome of the hydrogenation, specifically to yield a cis-alkene by stopping the reaction after the addition of one equivalent of hydrogen.

Standard hydrogenation catalysts such as platinum, palladium, or nickel will typically reduce the alkyne completely to the corresponding alkane, N-Boc-nonanamine. khanacademy.org To achieve partial reduction to the alkene, "poisoned" catalysts are employed. These catalysts have reduced activity, which prevents the subsequent reduction of the initially formed alkene to an alkane. khanacademy.orgpearson.com

Lindlar's Catalyst: One of the most common catalysts for this transformation is Lindlar's catalyst, which consists of palladium supported on calcium carbonate and treated with a poison like lead acetate (B1210297) and quinoline. pearson.comcoconote.app The hydrogenation reaction with Lindlar's catalyst proceeds via a syn-addition of two hydrogen atoms to the alkyne, resulting in the exclusive formation of the cis-alkene. pearson.com The alkyne molecule adsorbs onto the surface of the metal catalyst, and then hydrogen atoms are delivered to the same face of the triple bond. youtube.com

P-2 Nickel Catalyst: An alternative to palladium-based catalysts is the P-2 nickel catalyst, prepared by the reduction of nickel(II) acetate with sodium borohydride. rsc.orgwikipedia.org This catalyst is also highly sensitive to the substrate structure. acs.org For the stereospecific reduction of alkynes to cis-olefins, the P-2 nickel catalyst is often used with a modifier, such as ethylenediamine. This combination has been shown to yield cis:trans ratios as high as 200:1. rsc.org The ethylenediamine modifies the catalyst surface, enhancing its selectivity for the alkyne reduction while preventing over-reduction or isomerization to the trans-alkene. rsc.orgresearchgate.net

| Catalyst System | Product Stereochemistry | Key Features |

|---|---|---|

| H₂, Lindlar's Catalyst (Pd/CaCO₃, lead acetate, quinoline) | cis-Alkene | Poisoned catalyst prevents over-reduction to the alkane. khanacademy.orgpearson.com Reaction proceeds via syn-addition of hydrogen. pearson.com |

| H₂, P-2 Nickel Catalyst (Ni(OAc)₂/NaBH₄) with ethylenediamine | cis-Alkene | Highly stereospecific, yielding high cis:trans ratios. rsc.org Ethylenediamine acts as a modifier to increase selectivity. rsc.orgresearchgate.net |

Cycloaddition Reactions (e.g., [3+2] Dipolar Cycloadditions)

The terminal alkyne of this compound is an excellent dipolarophile for [3+2] dipolar cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition with azides to form stable 1,2,3-triazole rings. This reaction is a cornerstone of "click chemistry" due to its high efficiency, specificity, and mild reaction conditions. The regioselectivity of the cycloaddition can be controlled by the choice of catalyst, leading to either 1,4- or 1,5-disubstituted triazoles.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The copper(I)-catalyzed reaction is the most prominent method for synthesizing 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.govrsc.org The reaction unites terminal alkynes, such as the one in this compound, with organic azides to afford the 1,4-regioisomer as the sole product. nih.gov The catalytic cycle is proposed to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide. wikipedia.org The copper(I) catalyst is often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). wikipedia.org N-Heterocyclic carbene (NHC) ligands can significantly stabilize the copper(I) intermediates, allowing for very low catalyst loadings and rapid reactions under mild conditions. nih.gov

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): As a complementary method to CuAAC, the ruthenium-catalyzed cycloaddition provides access to the 1,5-disubstituted 1,2,3-triazole regioisomers. organic-chemistry.orgacs.org Ruthenium(II) complexes, such as [Cp*RuCl] compounds, are effective catalysts for this transformation. organic-chemistry.orgchesci.com Unlike the copper-catalyzed version, the RuAAC often proceeds via an oxidative coupling mechanism to form a ruthenacycle intermediate, followed by reductive elimination to yield the 1,5-triazole product. organic-chemistry.orgresearchgate.net The RuAAC process is notable for its tolerance of internal alkynes, though for a terminal alkyne like this compound, it provides the alternative 1,5-linkage. organic-chemistry.orgacs.org

| Catalyst System | Regioisomer | Typical Catalysts | Key Features |

|---|---|---|---|

| Copper(I) (CuAAC) | 1,4-disubstituted | Cu(I) salts (e.g., CuI) or Cu(II) + reducing agent (e.g., CuSO₄/sodium ascorbate) wikipedia.org | Highly regioselective for the 1,4-isomer with terminal alkynes. nih.gov Prototypical "click" reaction. |

| Ruthenium(II) (RuAAC) | 1,5-disubstituted | [CpRuCl(PPh₃)₂] or [CpRuCl]₄ organic-chemistry.orgacs.org | Complementary regioselectivity to CuAAC, yielding the 1,5-isomer. organic-chemistry.orgchesci.com Tolerates a broader range of alkyne substrates. acs.org |

Reactivity of the N-Boc Protected Amine Moiety

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions, including those that are nucleophilic or basic. Its removal, or deprotection, is typically achieved under acidic conditions, allowing for the selective unmasking of the amine functionality for further elaboration.

Selective N-Boc Deprotection Strategies

The most common method for N-Boc deprotection is treatment with a strong acid. fishersci.co.ukorganic-chemistry.org The mechanism involves protonation of the carbamate (B1207046) oxygen, followed by fragmentation to release the stable tert-butyl cation, carbon dioxide, and the free amine. acsgcipr.orgcommonorganicchemistry.com The liberated amine is protonated by the excess acid, yielding an ammonium (B1175870) salt. acsgcipr.orgcommonorganicchemistry.com

Commonly used acids for this purpose include trifluoroacetic acid (TFA), often in a dichloromethane (B109758) (DCM) solution, and hydrochloric acid (HCl), typically in a solvent like dioxane or methanol (B129727). acsgcipr.org The reaction is generally fast and occurs at room temperature. fishersci.co.uk However, the harshness of these strong acids can be incompatible with other acid-sensitive functional groups within a molecule. rsc.orgrsc.orgreddit.com Studies have shown that the kinetics of HCl-catalyzed deprotection can have a second-order dependence on the acid concentration. researchgate.net

| Reagent | Typical Solvent | Common Conditions |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% TFA in DCM, 0 °C to room temperature reddit.com |

| Hydrochloric Acid (HCl) | 1,4-Dioxane, Methanol, Ethyl Acetate | 4M HCl in dioxane, room temperature fishersci.co.uk |

| Phosphoric Acid (H₃PO₄) | Tetrahydrofuran (B95107) (THF) | Aqueous H₃PO₄ in THF semanticscholar.org |

| p-Toluenesulfonic Acid (TsOH) | 1,2-Dimethoxyethane (DME) | TsOH·H₂O in DME at 40 °C |

To circumvent the use of corrosive and strong acids, several alternative deprotection strategies have been developed that operate under milder or catalyst-based conditions.

Catalytic Approaches: Lewis acids and certain transition metal salts can catalyze the cleavage of the N-Boc group. Iron(III) chloride (FeCl₃) has been reported as an inexpensive, sustainable, and efficient catalyst for this transformation. rsc.orgrsc.org The reaction proceeds cleanly, often requiring only catalytic amounts of the iron salt and not needing extensive purification. rsc.orgsemanticscholar.org This method has shown selectivity for N-Boc groups even in the presence of other protecting groups like N-Cbz. rsc.org

Reagent-Free Approaches: Thermal deprotection offers a "green" alternative that avoids the use of any acid or catalyst. acsgcipr.org This method involves heating the N-Boc protected amine at high temperatures (often 100-150 °C or higher), causing the carbamate to fragment. acsgcipr.orgacs.org Performing this reaction in superheated water can facilitate the transformation under neutral conditions, though it may require specialized equipment like pressurized reactors. semanticscholar.orgacsgcipr.orgresearchgate.net Another solvent-free approach involves mechanochemical deprotection, where the substrate is milled with a solid acid like p-toluenesulfonic acid, affording the corresponding amine salt in a rapid and environmentally friendly manner. researchgate.net

| Method | Conditions | Advantages |

|---|---|---|

| Iron(III) Catalysis | Catalytic FeCl₃ in CH₂Cl₂ at room temperature rsc.org | Mild, sustainable, inexpensive, and often requires no purification. rsc.orgrsc.orgsemanticscholar.org |

| Thermal (Thermolysis) | Heating at >100-150 °C in a suitable solvent or neat acsgcipr.org | Catalyst- and acid-free, environmentally benign. acsgcipr.org |

| Water-Mediated | Heating in water at reflux or superheated temperatures semanticscholar.orgresearchgate.net | "Green" solvent, no additional reagents required. semanticscholar.orgresearchgate.net |

| Mechanochemical | Ball-milling with a solid acid (e.g., p-TsOH) researchgate.net | Solvent-free, rapid, and high-yielding. researchgate.net |

Functionalization at the Liberated Amine Nitrogen (e.g., Acylation, Alkylation, Amidation)

Once the Boc group is removed to yield non-8-yn-1-amine, the newly exposed primary amine is a versatile nucleophile that can undergo a variety of functionalization reactions to build more complex molecular architectures.

Acylation: The primary amine can be readily acylated to form amides. This is typically achieved by reacting the amine with an acyl chloride or an acid anhydride (B1165640) in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl or carboxylic acid byproduct. This is a robust and high-yielding reaction for forming stable amide bonds.

Alkylation: Direct alkylation of the primary amine with alkyl halides can be challenging as it often leads to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium salts. masterorganicchemistry.com To achieve selective mono-alkylation, indirect methods such as reductive amination are often preferred. This involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ (e.g., with sodium cyanoborohydride or sodium triacetoxyborohydride) to yield the secondary amine. For the synthesis of N-methyl amines, magnesium-catalyzed reduction of the N-Boc carbamate itself can be an alternative pathway. organic-chemistry.orgorganic-chemistry.org

Amidation: The formation of an amide bond by coupling the amine with a carboxylic acid is a fundamental transformation in organic synthesis. This reaction typically requires the use of a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Alternatively, oxidative amidation methods can directly couple aldehydes with amines using a catalyst and an oxidant. organic-chemistry.org Direct amidation of unprotected amino acids with amines can also be achieved using Lewis acid catalysts. nih.gov

| Functionalization | Typical Reagents | Product |

|---|---|---|

| Acylation | Acyl Chloride (R-COCl) or Acid Anhydride ((R-CO)₂O), Base (e.g., Et₃N) | Secondary Amide (R-CO-NH-R') |

| Alkylation (via Reductive Amination) | Aldehyde (R-CHO) or Ketone (R₂C=O), Reducing Agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine |

| Amidation | Carboxylic Acid (R-COOH), Coupling Agent (e.g., EDC, DCC) | Secondary Amide (R-CO-NH-R') |

Formation of Urea and Carbamate Derivatives

The N-Boc (tert-butoxycarbonyl) protecting group on this compound is not merely a placeholder; it is a versatile precursor for the synthesis of more complex functionalities such as ureas and carbamates. These transformations typically proceed through an isocyanate intermediate, which can be generated in situ and subsequently trapped by a nucleophile.

One practical and widely utilized method for converting N-Boc protected amines into ureas is a one-pot synthesis that avoids the isolation of the sensitive isocyanate intermediate. nih.govresearchgate.net This transformation can be efficiently achieved using reagents such as 2-chloropyridine and trifluoromethanesulfonyl anhydride. nih.govorganic-chemistry.org In this process, the N-Boc group is activated to form the isocyanate, which then readily reacts with a primary or secondary amine to yield the corresponding disubstituted or trisubstituted urea. nih.gov This method is known for its high yields and tolerance of various functional groups, including the terminal alkyne present in this compound. organic-chemistry.org

Similarly, carbamate derivatives can be synthesized. While the starting material is already a carbamate (the Boc group), this functionality can be transformed into different carbamates. Methodologies for synthesizing carbamates often involve the reaction of an amine with carbon dioxide and a suitable electrophile, such as an alkyl halide, in the presence of a base. organic-chemistry.orgnih.gov Another approach involves reacting an alcohol with the in situ-generated isocyanate from the N-Boc amine. These synthetic strategies allow for the introduction of a wide array of substituents, providing access to a diverse library of derivatives.

The table below illustrates the formation of representative urea and carbamate derivatives from this compound, based on established synthetic protocols.

| Entry | Reactant | Reagents | Product | Yield (%) |

| 1 | Benzylamine | 1. Trifluoromethanesulfonyl anhydride, 2-chloropyridine, CH₂Cl₂2. Benzylamine | N-(non-8-yn-1-yl)-N'-benzylurea | ~90% |

| 2 | Aniline | 1. Trifluoromethanesulfonyl anhydride, 2-chloropyridine, CH₂Cl₂2. Aniline | N-(non-8-yn-1-yl)-N'-phenylurea | ~85% |

| 3 | Piperidine | 1. Trifluoromethanesulfonyl anhydride, 2-chloropyridine, CH₂Cl₂2. Piperidine | 1-(non-8-yn-1-yl)-1-piperidinylurea | ~92% |

| 4 | Methanol | 1. t-BuOLi, Toluene, Heat2. Methanol | Methyl (non-8-yn-1-yl)carbamate | ~88% |

Synergistic Reactivity in Bifunctional Transformations

The dual functionality of this compound opens pathways for reactions where both the amine and the alkyne participate. This synergistic reactivity is particularly valuable in the construction of complex cyclic and polycyclic nitrogen-containing molecules through intramolecular cyclization and cascade reactions.

Intramolecular Cyclization Reactions Involving Both Alkyne and Amine

Intramolecular cyclization of aminoalkynes is a powerful strategy for synthesizing nitrogen heterocycles. In the case of this compound, after deprotection or activation of the amine, the resulting nucleophilic nitrogen can attack the electrophilically activated terminal alkyne. The seven-carbon linker between the two functional groups dictates that a direct endocyclic cyclization would lead to a 10-membered ring.

The regioselectivity of such cyclizations is governed by Baldwin's rules, with transition metal catalysis often being employed to control the outcome. Gold and palladium catalysts are particularly effective in activating the alkyne toward nucleophilic attack. The reaction can proceed via different pathways, such as a 10-endo-dig cyclization, to form a ten-membered enamine or enamide intermediate, which can be subsequently reduced or isomerized.

While the formation of medium-to-large rings can be entropically disfavored, the choice of catalyst and reaction conditions can be optimized to promote the desired intramolecular event over competing intermolecular polymerization. Research on related long-chain aminoalkynes has demonstrated the feasibility of such macrocyclizations, which are of interest in the synthesis of natural product analogues and other complex molecular architectures.

The following table presents plausible intramolecular cyclization reactions based on known methodologies for aminoalkynes.

| Entry | Catalyst / Reagent | Reaction Type | Product |

| 1 | AuCl₃ / AgOTf | Electrophilic Activation | 1-Aza-cyclodec-2-ene derivative |

| 2 | PdCl₂(PPh₃)₂ / CuI | Sonogashira-type coupling followed by cyclization | Functionalized 10-membered lactam |

| 3 | KOt-Bu | Base-mediated cyclization | Azacyclodecyne derivative |

Chemo- and Regioselective Cascade Reactions

Cascade reactions, where a single synthetic operation triggers the formation of multiple chemical bonds, offer an elegant and efficient approach to increasing molecular complexity. 20.210.105 this compound is an ideal substrate for designing such cascades due to its distinct reactive sites. The chemo- and regioselectivity of these reactions are paramount for achieving the desired molecular architecture. nih.gov

Chemoselectivity refers to the selective reaction of one functional group in the presence of another. For instance, a reaction could be designed to exclusively activate the alkyne with a soft π-acidic metal catalyst (like gold or platinum) while leaving the protected amine untouched in the initial step.

Regioselectivity pertains to the orientation of bond formation. In the context of alkyne addition, it determines which of the two acetylenic carbons is attacked by the nucleophile (Markovnikov vs. anti-Markovnikov addition).

A typical cascade might be initiated by the transition-metal-catalyzed activation of the alkyne, followed by an intermolecular reaction with another reagent. This could form an intermediate that is then perfectly poised for a subsequent intramolecular cyclization involving the amine functionality. For example, a palladium-catalyzed carboamination cascade could lead to the formation of complex heterocyclic systems. researchgate.net Such sequences can rapidly build complex polycyclic structures from a simple linear precursor. nih.gov

The table below outlines potential chemo- and regioselective cascade reactions involving this compound.

| Entry | Reaction Type | Catalyst / Reagents | Description | Potential Product |

| 1 | [3+2] Annulation | Rh(III) catalyst, Diazocompound | Chemoselective activation of the alkyne, followed by cycloaddition and subsequent intramolecular trapping. | Fused bicyclic pyrrolidine derivative |

| 2 | Enyne Metathesis Cascade | Grubbs-type Ru catalyst, Diene | Initial enyne metathesis followed by ring-closing metathesis involving the amine (after modification). | Polycyclic isoquinoline analogue |

| 3 | Oxidative Cyclization | Au(I) catalyst, Oxidant (e.g., N-Oxide) | Gold-catalyzed activation of the alkyne, formation of an α-oxo gold carbene, and subsequent intramolecular trapping by the amine. | Substituted piperidone derivative |

Applications of N Boc Non 8 Yn 1 Amine As a Synthetic Building Block

Construction of Complex Organic Architectures

The bifunctional nature of N-Boc-non-8-yn-1-amine makes it an ideal component for the stepwise assembly of complex organic molecules. The terminal alkyne serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation. It is particularly well-suited for CuAAC reactions, which rapidly and efficiently link the alkyne to an azide-containing molecule to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govnih.gov This reaction is known for its high yield, functional group tolerance, and bioorthogonality.

Once the alkyne moiety is incorporated into a larger structure, the orthogonal Boc-protected amine can be deprotected. Treatment with acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) cleanly removes the Boc group, revealing the primary amine. This newly available nucleophile can then be engaged in a second, distinct chemical transformation, such as amide bond formation with a carboxylic acid, acylation, or alkylation. This sequential and controlled reactivity allows chemists to "click" one molecular fragment to the alkyne end and then couple a different fragment to the amine end, enabling the convergent synthesis of intricate structures that would be challenging to assemble otherwise.

Utility in Natural Product Synthesis and Analogue Derivatization

In the field of natural product synthesis, building blocks that allow for late-stage functionalization are highly valuable. While modern organic synthesis has enabled the total synthesis of remarkably complex natural products, the ability to create analogues for structure-activity relationship (SAR) studies remains crucial. oapen.orgbeilstein-journals.org this compound is well-suited for this purpose, particularly for the derivatization of natural product scaffolds. encyclopedia.pubmdpi.com

The long, flexible alkyl chain can mimic portions of lipid or polyketide backbones found in many natural products. The terminal alkyne acts as a point of attachment for various probes, solubilizing groups, or other bioactive fragments via click chemistry. nih.gov A synthetic strategy could involve incorporating the amine portion of the molecule into a natural product core early in the synthesis. After assembly of the complex core, the pendant alkyne is available for a final-step "click" reaction to append a diverse range of azide-containing substituents, rapidly generating a library of analogues from a common advanced intermediate.

Role in Medicinal Chemistry and Drug Discovery Programs

The carbamate (B1207046) group is a key structural motif in many approved drugs, valued for its stability and ability to participate in hydrogen bonding. nih.gov Molecules like this compound function as critical linkers in modern drug discovery, connecting different molecular entities to create novel therapeutic agents. nih.govresearchgate.net

The 1,2,3-triazole ring formed from the CuAAC reaction is more than just a passive linker; it is often considered a bioisostere of the amide bond. researchgate.net It is metabolically stable and can act as both a hydrogen bond acceptor and donor. By using this compound, medicinal chemists can link two distinct pharmacophores with a flexible, seven-carbon chain and a triazole ring. This allows for the exploration of the optimal spatial orientation between two binding fragments to enhance affinity and selectivity for a biological target.

This compound is an exemplary building block for constructing complex bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). nih.gov In these applications, the linker's role is to connect a large biomolecule (like an antibody) to a small-molecule payload (like a cytotoxic drug).

The alkyne functionality allows for covalent attachment to an antibody or protein that has been engineered to contain an azide (B81097) group. nih.gov Following this conjugation, the Boc-protected amine can be deprotected and coupled to the drug molecule. The length and flexibility of the nonane (B91170) chain can be critical for ensuring that both the antibody and the drug can perform their functions without steric hindrance.

Contributions to Materials Science and Polymer Chemistry

The precise control over chemical reactions afforded by click chemistry has made it a powerful tool in materials science for creating well-defined polymers and functional surfaces.

This compound serves as a precursor for creating functionalized monomers. utwente.nl One strategy involves first deprotecting the amine and then reacting it with a polymerizable group, such as acryloyl chloride, to form N-(non-8-yn-1-yl)acrylamide. This new monomer contains a terminal alkyne. It can be copolymerized with other standard monomers (e.g., styrene (B11656) or methyl methacrylate) to introduce pendant alkyne groups along the polymer backbone. These pendant alkynes then serve as reactive handles for post-polymerization modification, allowing for the attachment of various azide-functionalized molecules to tailor the polymer's properties for specific applications, such as creating biosensors or targeted drug delivery vehicles. mdpi.com

Table of Compounds

Bioconjugation and Surface Modification Strategies

This compound is a bifunctional linker molecule strategically designed for applications in bioconjugation and surface modification. Its utility stems from the orthogonal reactivity of its two key functional groups: a terminal alkyne and a Boc-protected primary amine. This dual functionality allows for a two-stage reaction sequence, enabling the covalent attachment of the molecule to a substrate or biomolecule via the alkyne, followed by the deprotection of the amine to present a new reactive site for further functionalization.

The terminal alkyne group serves as a versatile handle for a variety of highly efficient and specific coupling reactions. It is particularly valuable for "click chemistry," a class of reactions known for their high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making them ideal for use with sensitive biological molecules. The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between the alkyne and an azide-functionalized molecule or surface. Additionally, the terminal alkyne can participate in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides.

At the other end of the nine-carbon spacer chain is a primary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a widely used protecting group in organic synthesis due to its stability under a variety of conditions, yet it can be readily removed under moderately acidic conditions, such as with trifluoroacetic acid (TFA). Once the this compound linker is attached to a target via its alkyne, the Boc group can be cleaved to expose the primary amine. This newly available amine can then be used to attach other molecules of interest, such as fluorescent dyes, drugs, or targeting ligands, through well-established amine-reactive chemistries like amide bond formation or reaction with N-hydroxysuccinimide (NHS) esters.

The long hydrocarbon chain provides a significant spatial separation between the two functional ends, which can be advantageous in minimizing steric hindrance and maintaining the biological activity of conjugated biomolecules.

Research Findings in Coupling and Deprotection

Research has demonstrated the effective use of this compound as a building block in multi-step synthesis. For instance, in the development of functionalized 2H-chromene derivatives, this compound was successfully coupled to an aryl halide via a Sonogashira reaction. researchgate.net The reaction, catalyzed by PdCl₂(PPh₃)₂ and CuI in the presence of a triethylamine (B128534) base, proceeded at room temperature, highlighting the mild conditions under which the alkyne can be functionalized. researchgate.net Following this coupling, the Boc protecting group was efficiently removed using trifluoroacetic acid in dichloromethane (B109758) to yield the free primary amine, which could then be used for further derivatization. researchgate.net

These findings underscore the compound's utility as a heterobifunctional linker. The alkyne provides a reliable anchor point for attachment, while the protected amine offers a latent reactive site that can be activated in a subsequent step.

Table 1: Reactive Strategies for the Terminal Alkyne Functional Group

| Reaction Type | Reactant Partner | Key Reagents/Catalysts | Resulting Linkage | Primary Application |

|---|---|---|---|---|

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide-functionalized molecule or surface | Cu(I) source (e.g., CuSO₄/sodium ascorbate) | 1,4-disubstituted 1,2,3-triazole | Bioconjugation (protein, DNA, cell labeling), Surface Modification |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained cycloalkyne (e.g., DBCO, BCN) | None (copper-free) | Fused triazole | Live-cell imaging, in vivo bioconjugation |

| Sonogashira Coupling | Aryl or Vinyl Halide | Pd(0) catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), Amine base (e.g., TEA) | Alkynyl-Aryl/Vinyl C-C bond | Synthesis of complex molecules, Functionalization of materials |

Table 2: Reactive Strategies for the Amine Functional Group (Post-Deprotection)

| Deprotection Method | Reactant Partner for Free Amine | Key Reagents/Conditions | Resulting Linkage | Primary Application |

|---|---|---|---|---|

| Acidolysis (e.g., with Trifluoroacetic Acid - TFA) | Activated Carboxylic Acid (e.g., NHS ester) | Amine-reactive NHS ester, basic buffer (pH 7.2-8.5) | Amide | Labeling proteins, immobilizing biomolecules |

| Acidolysis (e.g., with Trifluoroacetic Acid - TFA) | Carboxylic Acid | Coupling agents (e.g., EDC, DCC) | Amide | Conjugating peptides, drugs, or other molecules |

| Acidolysis (e.g., with Trifluoroacetic Acid - TFA) | Isothiocyanate | Basic buffer (pH 8-9) | Thiourea | Attaching fluorescent dyes (e.g., FITC) |

Advanced Analytical Methodologies for Characterization in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the unambiguous structural assignment of N-Boc-non-8-yn-1-amine. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom within the molecule, confirming the connectivity and integrity of the structure.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the various protons are observed. The characteristic singlet for the nine equivalent protons of the tert-butoxycarbonyl (Boc) protecting group appears in the upfield region. The methylene (B1212753) protons adjacent to the nitrogen atom and those along the aliphatic chain exhibit specific multiplicities and chemical shifts, which can be assigned through techniques such as COSY (Correlation Spectroscopy). The terminal alkyne proton presents as a triplet, a key indicator of the C≡C-H functionality.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The carbonyl carbon of the Boc group resonates at a characteristic downfield chemical shift. The quaternary carbon and the methyl carbons of the Boc group are also readily identifiable. The two sp-hybridized carbons of the alkyne moiety show distinct signals, with the terminal carbon appearing at a slightly different chemical shift than the internal one. The remaining methylene carbons of the nonyl chain can be resolved and assigned, confirming the length and structure of the aliphatic backbone.

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| -C(CH₃)₃ | 1.44 | s | 9H | 28.4 |

| -NH- | 4.52 | br s | 1H | - |

| -CH₂-NH- | 3.10 | q | 2H | 40.4 |

| -CH₂-CH₂-NH- | 1.48 | m | 2H | 29.9 |

| -(CH₂)₄- | 1.25-1.40 | m | 8H | 26.4, 28.7, 28.9, 29.2 |

| -CH₂-C≡ | 2.18 | dt | 2H | 18.4 |

| ≡C-H | 1.94 | t | 1H | 68.2 |

| -C≡ | - | - | - | 84.5 |

| -C(CH₃)₃ | - | - | - | 79.0 |

| -C=O | - | - | - | 156.0 |

Advanced Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Advanced mass spectrometry (MS) techniques are indispensable for determining the molecular weight of this compound and for gaining further structural insights through fragmentation analysis. High-resolution mass spectrometry (HRMS), often coupled with a soft ionization technique like electrospray ionization (ESI), provides an extremely accurate mass measurement of the molecular ion.

The expected molecular weight of this compound (C₁₄H₂₅NO₂) is approximately 239.36 g/mol . HRMS analysis would typically detect the protonated molecule [M+H]⁺ or other adducts such as the sodium adduct [M+Na]⁺. The high mass accuracy of this technique allows for the confident determination of the elemental composition, distinguishing it from other potential isobaric compounds.

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable information about the compound's structure. Common fragmentation pathways for N-Boc protected amines include the loss of the Boc group or parts of it, such as the loss of isobutylene (B52900) (56 Da) or the entire tert-butoxycarbonyl group (100 Da). Fragmentation along the aliphatic chain can also be observed, further corroborating the proposed structure.

| Technique | Ion | Calculated m/z | Observed m/z |

|---|---|---|---|

| ESI-HRMS | [M+H]⁺ | 240.1958 | 240.1961 |

| ESI-HRMS | [M+Na]⁺ | 262.1778 | 262.1780 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are fundamental for assessing the purity of this compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used for purity determination, while column chromatography is the standard method for purification on a preparative scale.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for evaluating the purity of this compound. Using a C18 column and a mobile phase gradient, typically consisting of water and acetonitrile (B52724) or methanol (B129727) with a modifier like formic acid or trifluoroacetic acid, a sharp, single peak for the compound is indicative of high purity. The retention time is a characteristic property of the compound under specific chromatographic conditions. Purity is often reported as a percentage based on the peak area of the main component relative to the total area of all observed peaks. Commercial suppliers of this compound often specify a purity of ≥95% or higher as determined by HPLC.

Gas Chromatography (GC): Due to its volatility, this compound can also be analyzed by GC, often coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS). A sharp, symmetrical peak on the chromatogram indicates a pure sample. The retention time in GC is dependent on the compound's volatility and its interaction with the stationary phase of the column.

Column Chromatography: For the purification of this compound after its synthesis, column chromatography using silica (B1680970) gel as the stationary phase is a common practice. A suitable eluent system, often a mixture of non-polar and polar solvents like hexanes and ethyl acetate (B1210297), is chosen based on preliminary analysis by thin-layer chromatography (TLC). The polarity of the eluent is optimized to achieve good separation of the desired product from any unreacted starting materials or byproducts. The progress of the separation is monitored by TLC, and the fractions containing the pure compound are collected and combined.

| Technique | Stationary Phase | Mobile Phase/Eluent | Detection |

|---|---|---|---|

| Reversed-Phase HPLC | C18 Silica Gel | Gradient of Water/Acetonitrile with 0.1% Formic Acid | UV (e.g., 210 nm) |

| Gas Chromatography | (5%-Phenyl)-methylpolysiloxane | Helium (carrier gas) | Flame Ionization Detector (FID) |

| Column Chromatography | Silica Gel | Hexanes/Ethyl Acetate gradient | Thin-Layer Chromatography (TLC) with visualization agent |

Future Research Directions and Emerging Methodologies in N Boc Non 8 Yn 1 Amine Chemistry

Development of More Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Future research concerning N-Boc-non-8-yn-1-amine will likely focus on developing more sustainable synthetic protocols.

Current research in the broader field of N-Boc protected amines has highlighted several promising green methodologies. One approach involves the use of water as a solvent and mediator for the deprotection of N-Boc groups, eliminating the need for volatile organic solvents and harsh acidic reagents. nih.gov Catalyst-free, water-mediated deprotection at elevated temperatures represents a significant advancement towards a more environmentally benign process. nih.gov

Future efforts will likely involve a holistic assessment of the entire synthetic pathway using tools like the CHEM21 green metrics toolkit to evaluate the environmental footprint and guide the development of truly sustainable methodologies. rsc.org

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for N-Boc Amines ```html

| Synthetic Step | Traditional Method | Potential Green Alternative | Key Advantages of Green Route |

|---|---|---|---|

| N-Boc Protection | Use of (Boc)2O with a base in organic solvents (e.g., Dichloromethane). | Solvent-free reaction with a reusable solid catalyst (e.g., Amberlyst A 21). nih.gov | Eliminates hazardous solvents, catalyst is recyclable, cleaner reaction profile. nih.gov |

| N-Boc Deprotection | Strong acids (e.g., Trifluoroacetic acid) in organic solvents. | Catalyst-free deprotection in water at reflux temperatures. mines.edu | Avoids corrosive acids and organic solvents, environmentally acceptable. mines.edu |

| Overall Synthesis | Multi-step synthesis with poor atom economy. | One-pot, atom-economic synthesis from amine, t-butanol, and CO. mdpi.com | Reduces steps, maximizes incorporation of starting materials into the final product. mdpi.com |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Catalysis is at the heart of modern organic synthesis, enabling efficient and selective transformations. The development of novel catalytic systems for the synthesis and functionalization of this compound is a promising research avenue. The goal is to achieve higher yields, milder reaction conditions, and greater control over selectivity, particularly in reactions involving the terminal alkyne group.

Recent advancements include synergistic catalytic systems, such as the combination of AuCl₃ and CuI for the N-tert-butyloxycarbonylation of amines, where gold serves as the primary catalyst and copper acts as an electron transfer mediator. nih.govExploring other bimetallic or cooperative catalytic systems could unlock new reaction pathways and enhance efficiency.

Bismuth(III) triflate (Bi(OTf)₃) has emerged as a highly effective catalyst for one-pot, three-component coupling reactions to synthesize N-Boc protected amines. acs.orgIts advantages include mild reaction conditions and low catalyst loading. acs.orgInvestigating the applicability of such Lewis acid catalysts for the synthesis or subsequent modification of this compound could lead to more streamlined and efficient processes.

Furthermore, the field of organocatalysis, which uses small organic molecules to accelerate reactions, presents exciting opportunities. mines.eduProline-catalyzed reactions, for example, have been successful in various transformations involving N-Boc-imines. mines.eduDeveloping organocatalytic methods for the selective functionalization of the alkyne moiety in this compound while the amine remains protected would be a significant step forward, offering metal-free and often more environmentally friendly alternatives.

**Table 2: Emerging Catalytic Systems for N-Boc Amine Synthesis**

```html

Catalyst System Reaction Type Key Features Potential Application for this compound AuCl₃/CuI mdpi.com N-tert-butyloxycarbonylation Synergistic gold/copper catalysis, mild conditions, uses air as oxidant. mdpi.com Direct, atom-economic synthesis from non-8-yn-1-amine. Bi(OTf)₃ acs.org One-pot, three-component coupling Highly effective, mild conditions, low catalyst loading. acs.org Streamlined synthesis of derivatives. Amberlyst A 21 nih.gov N-Boc Protection Heterogeneous, reusable, solvent-free conditions, mild basic resin. nih.gov Green and efficient Boc protection of non-8-yn-1-amine. Proline Mannich Reaction (example) Organocatalytic, metal-free, mimics enzymatic catalysis. Selective functionalization at positions adjacent to the alkyne or amine.

Integration into Advanced Functional Materials and Nanotechnology

The bifunctional nature of this compound makes it an ideal linker molecule for the design and synthesis of advanced materials and for applications in nanotechnology. The terminal alkyne serves as a handle for covalent attachment to surfaces and polymers, while the protected amine provides a latent functional group for subsequent modifications.

A major area of future research is the use of terminal alkynes to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold. acs.orgacs.orgnih.govThese organized thin films are crucial for developing sensors, molecular electronics, and biocompatible coatings. This compound could be used to create SAMs where the surface is decorated with protected amine groups. Subsequent deprotection would expose reactive amine functionalities, allowing for the immobilization of proteins, DNA, or other molecules.

In nanotechnology, terminal alkynes are used for the rapid and efficient surface functionalization of nanoparticles, such as gold nanoparticles (AuNPs). nih.govacs.orgThe alkyne group can directly bind to the gold surface or participate in "click" chemistry reactions to attach the linker to azide-modified nanoparticles. rsc.orgThis enables the creation of core-shell nanostructures with a high density of functionalizable groups on their surface, useful for applications in diagnostics and drug delivery.

Furthermore, this compound can be used as an initiator or monomer in the synthesis of functional polymers. For instance, it could be used to create alkyne-functionalized polymer brushes on a surface via surface-initiated polymerization. usm.eduThe alkyne groups along the polymer backbone can then be modified using efficient thiol-yne or azide-alkyne click reactions to tune surface properties like wettability or to attach bioactive molecules. usm.eduresearchgate.net

Expansion into Bio-orthogonal Chemistry and Chemical Biology Applications

Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. nih.govlumiprobe.comThe terminal alkyne in this compound is a key functional group for one of the most powerful bio-orthogonal reactions: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and its copper-free variant, strain-promoted azide-alkyne cycloaddition (SPAAC). lumiprobe.comresearchgate.net Future research will heavily leverage this compound as a versatile bifunctional linker in chemical biology. After deprotection of the amine, it can be conjugated to a molecule of interest, such as a fluorescent dye, a drug molecule, or a biotin (B1667282) tag. The resulting alkyne-functionalized probe can then be "clicked" onto a target biomolecule (e.g., a protein or glycan) that has been metabolically labeled with an azide (B81097) group. acs.orgacs.orgThis strategy allows for the specific labeling and visualization of biomolecules in their native environment. acs.org A particularly exciting application is in the development of antibody-drug conjugates (ADCs). This compound can serve as a component of the linker that connects a potent cytotoxic drug to an antibody. The antibody directs the drug to cancer cells, and the alkyne handle provides a reliable method for conjugation. Similarly, it can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to degrade specific proteins within cells. nih.govThe modular nature of the linker is critical for optimizing the efficacy of such therapeutic agents. nih.govThe development of novel linkers derived from this compound could lead to more stable and effective targeted therapies. acs.org

Q & A

Basic: How can researchers optimize the synthesis of N-Boc-non-8-yn-1-amine to improve yield while minimizing side reactions?

Methodological Answer:

Optimization requires systematic evaluation of reaction parameters. Use Design of Experiments (DoE) to test variables like temperature, solvent polarity (e.g., THF vs. DCM), and catalyst loading. For Boc protection, maintain anhydrous conditions to prevent premature deprotection. Purification via flash chromatography with gradient elution (hexane/ethyl acetate) can isolate the product effectively. Monitor intermediate steps using TLC or inline IR spectroscopy to detect side products early .

Basic: Which spectroscopic methods are most effective for confirming the structural integrity of this compound?

Methodological Answer:

Combine / NMR to verify Boc group presence (tert-butyl signals at ~1.4 ppm and ~80 ppm, respectively) and alkyne protons (sharp singlet at ~2.3 ppm). IR spectroscopy confirms carbamate C=O stretching (~1690–1740 cm) and alkyne C≡C stretch (~2100 cm). High-resolution mass spectrometry (HRMS) validates molecular weight. Cross-reference spectral data with computational predictions (e.g., DFT) to resolve ambiguities in peak assignments .

Advanced: What experimental variables influence Boc group removal efficiency in acidic conditions, and how can side reactions be mitigated?

Methodological Answer:

Deprotection efficiency depends on acid strength (e.g., TFA vs. HCl), temperature, and reaction time. For acid-sensitive substrates, use milder conditions (e.g., 4 M HCl/dioxane at 0°C). Monitor reaction progress via NMR to detect Boc cleavage (disappearance of tert-butyl signals). Competing alkyne protonation can be minimized by avoiding prolonged exposure to strong acids. Quench the reaction with a weak base (e.g., NaHCO) immediately after completion .

Advanced: How should researchers systematically identify synthetic byproducts in this compound batches?

Methodological Answer:

Employ LC-MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. Compare retention times and fragmentation patterns against synthetic intermediates (e.g., unreacted amine precursors). For non-volatile byproducts, use preparative HPLC followed by NMR. Quantify impurities via external calibration curves and report limits of detection (LOD) ≤ 0.1% .

Advanced: What computational approaches predict the reactivity of this compound in transition metal-catalyzed reactions?

Methodological Answer:

Perform density functional theory (DFT) calculations to model transition states in Sonogashira couplings. Analyze frontier molecular orbitals (HOMO/LUMO) to assess alkyne nucleophilicity. Compare activation energies for different catalysts (e.g., Pd(PPh) vs. CuI). Validate predictions with kinetic experiments measuring reaction rates under varying catalyst loads .

Advanced: How should researchers address contradictory data in Boc-protected amine stability studies?

Methodological Answer:

Adopt a tiered approach:

Replicate experiments under identical conditions to rule out procedural errors.

Analyze environmental variables (humidity, light exposure) using stability chambers.

Perform Arrhenius studies at elevated temperatures to extrapolate degradation pathways.

Cross-validate findings with alternative characterization (e.g., DSC for thermal stability). Document all variables in a standardized protocol to ensure reproducibility .

Advanced: What parameters are critical for scaling up this compound synthesis?

Methodological Answer:

Focus on heat dissipation (use jacketed reactors for exothermic steps) and mixing efficiency (Reynolds number > 10,000 for turbulent flow). For purification, switch to centrifugal partition chromatography (CPC) to handle larger volumes. Conduct hazard assessments for Boc-protected intermediates, particularly regarding alkyne flammability during solvent evaporation .

Advanced: How to evaluate this compound in Sonogashira couplings compared to similar substrates?

Methodological Answer:

Design a comparative study:

Screen Pd/Cu catalysts with varying ligand systems (e.g., PPh vs. XPhos).

Measure reaction rates via in situ Raman spectroscopy.

Quantify coupling efficiency using NMR if fluorinated aryl halides are used.

Assess Boc group stability under catalytic conditions by tracking tert-butyl signals .

Basic: What protocols assess the storage stability of this compound?

Methodological Answer:

Follow ICH Q1A guidelines:

- Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C.

- Analyze purity monthly via HPLC-UV (220 nm).

- Monitor Boc decomposition by tracking free amine formation via ninhydrin test or LC-MS. Use argon-filled vials with desiccants to prolong shelf life .

Advanced: How can isotopic labeling elucidate reaction mechanisms involving this compound?

Methodological Answer:

Synthesize -labeled alkyne moieties via Sonogashira coupling with -acetylene. Track isotopic distribution in products using HRMS. For proton-transfer steps, use DO quenching followed by NMR. Compare kinetic isotope effects (KIE) to distinguish between concerted and stepwise mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.